molecular formula C10H10O B3049592 3-Allylbenzaldehyde CAS No. 21156-91-2

3-Allylbenzaldehyde

Cat. No.: B3049592
CAS No.: 21156-91-2
M. Wt: 146.19 g/mol
InChI Key: KUEDNSFBFPTFIA-UHFFFAOYSA-N
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Description

3-Allylbenzaldehyde: is an organic compound with the molecular formula C10H10O . It is an aromatic aldehyde featuring an allyl group attached to the benzene ring. This compound is known for its distinctive structure and reactivity, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

3-Allylbenzaldehyde is a type of benzaldehyde that has been shown to have significant antifungal activity . The primary targets of this compound are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative damage. By targeting these enzymes, this compound disrupts the cellular antioxidation system, leading to an increase in oxidative stress within the fungal cell .

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation system of fungi . This disruption is achieved through the oxidation of reactive aldehydes to their corresponding carboxylic acids . The increase in oxidative stress within the fungal cell leads to a destabilization of cellular redox homeostasis, inhibiting microbial growth .

Biochemical Pathways

It is known that the compound disrupts the cellular antioxidation system, which is crucial for maintaining cellular redox homeostasis . This disruption could potentially affect various biochemical pathways within the cell, leading to an increase in oxidative stress and subsequent inhibition of microbial growth .

Pharmacokinetics

Like other benzaldehydes, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cellular antioxidation systems in fungi . This disruption leads to an increase in oxidative stress within the cell, destabilizing cellular redox homeostasis and inhibiting microbial growth

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Furthermore, the specific environment within the fungal cell, such as the redox state, can also influence the compound’s efficacy . Understanding these environmental influences is crucial for optimizing the use of this compound as an antifungal agent.

Biochemical Analysis

Biochemical Properties

3-Allylbenzaldehyde is known to participate in various biochemical reactions. It serves as a synthetic intermediate for the synthesis of 3-aminoflavones . Flavonoids, including 3-aminoflavones, have been studied for their antiproliferative activity and in vitro cytotoxicity

Cellular Effects

Its derivative compounds, such as 3-aminoflavones, have shown antiproliferative activity and in vitro cytotoxicity This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in the synthesis of 3-aminoflavones This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Allylation of Benzaldehyde: One common method involves the allylation of benzaldehyde using allyl bromide in the presence of a base such as potassium carbonate.

    Oxidation of 3-Allyltoluene: Another method involves the oxidation of 3-allyltoluene using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of 3-allylbenzaldehyde often involves the allylation of benzaldehyde due to its simplicity and cost-effectiveness. The reaction is typically scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Allylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving aldehydes. It is also used in the synthesis of biologically active compounds .

Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It is used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and polymers. It is also employed in the synthesis of specialty chemicals and materials .

Comparison with Similar Compounds

    Benzaldehyde: Similar to 3-allylbenzaldehyde but lacks the allyl group.

    Cinnamaldehyde: Contains a phenylpropene group instead of an allyl group.

    3-Allyltoluene: Similar structure but with a methyl group instead of an aldehyde group.

Uniqueness: this compound is unique due to the presence of both an aldehyde and an allyl group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various fields .

Properties

IUPAC Name

3-prop-2-enylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDNSFBFPTFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621639
Record name 3-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21156-91-2
Record name 3-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The ethylene acetal of 3-bromobenzaldehyde (10 g) is converted into the Grignard reagent by reaction with magnesium (1.13 g) in dry THF (ca. 250 ml). Cuprous bromide (0.9 g) is added and the mixture is cooled in cardice. Allylbromide (8.52 g) in dry THF is then added and the mixture is stirred overnight following which saturated ammonium chloride is added, the mixture is extracted with diethyl ether (3 times), the ether extract is washed, dried and the solvent evaporated to yield the crude ethylene acetal of 3-allylbenzaldehyde (8 g).
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ethylene acetal
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10 g
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Grignard reagent
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1.13 g
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250 mL
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Cuprous bromide
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0.9 g
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8.52 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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